Stereochemical Requirement for Lorlatinib Synthesis Excludes the (R)-Enantiomer
The synthesis of the FDA-approved anticancer drug Lorlatinib requires the (S)-enantiomer of 1-(5-fluoro-2-iodophenyl)ethanol as a key intermediate [1]. While the (R)-enantiomer is not a direct precursor, its defined stereochemistry is critical for two key research applications: 1) As a standard or negative control in studies investigating the stereoselective activity or binding of the (S)-enantiomer . 2) In research to develop new asymmetric synthesis methodologies, where the (R)-enantiomer may serve as a target for catalysts optimized for the opposite stereochemistry, as evidenced by patent literature detailing ketoreductase enzymes for producing the (S)-enantiomer from a prochiral ketone [1].
| Evidence Dimension | Enantiomeric Specificity in Drug Intermediate Synthesis |
|---|---|
| Target Compound Data | (R)-enantiomer (CAS 1454852-98-2) |
| Comparator Or Baseline | (S)-enantiomer (CAS 1454847-96-1) |
| Quantified Difference | >99% enantiomeric excess (e.e.) typically required for pharmaceutical applications; use of the incorrect enantiomer results in a pharmacologically inactive or differently active drug product [2]. |
| Conditions | Synthesis of Lorlatinib, as documented in multiple patents and industrial processes |
Why This Matters
Procurement of the correct enantiomer is non-negotiable for drug development; the (R)-enantiomer is essential for research on stereoselectivity and as a reference standard.
- [1] Anhui Lianchuang Biopharmaceutical Co., Ltd. Ketoreductase, nucleic acid, recombinant expression plasmid and strain, and application of ketoreductase in synthesis of Lorlatinib intermediate. Chinese Patent CN111411116A, published July 14, 2020. View Source
- [2] The Chemical Precision of (S)-1-(5-fluoro-2-iodophenyl)ethan-1-ol: A Key Pharmaceutical Intermediate. nbinno. September 6, 2025. View Source
